Structural Uniqueness Versus Clinically‑Explored 4‑Substituted Thiophene‑2‑sulfonamide Carbonic Anhydrase Inhibitors
The Hartman et al. (1992) series of 4‑substituted thiophene‑ and furan‑2‑sulfonamides achieved nanomolar‑level inhibition of human carbonic anhydrase II (e.g., Ki values in the low nanomolar range for the most potent members) and demonstrated topical ocular hypotensive activity in rabbits [1]. The target compound carries a 5‑chloro substituent on the thiophene and a bulky N‑(2‑cyclopropyl‑2‑(furan‑2‑yl)‑2‑hydroxyethyl) side chain, a substitution pattern not explored in that foundational work. No quantitative inhibition data (IC₅₀, Ki) or in‑vivo efficacy data have been reported for the target compound against any carbonic anhydrase isoform or any other target.
| Evidence Dimension | Carbonic anhydrase II inhibition (Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 4‑substituted thiophene‑2‑sulfonamides from Hartman et al. 1992; Ki ≈ 0.1–10 nM for optimized analogs |
| Quantified Difference | Cannot be calculated |
| Conditions | Human carbonic anhydrase II in‑vitro assay; topical ocular hypotensive evaluation in albino rabbit |
Why This Matters
Procurement decisions must acknowledge that no publicly available biological data exist to confirm or refute whether this compound retains the class‑level carbonic anhydrase inhibition or offers any selectivity advantage.
- [1] Hartman, G. D.; Halczenko, W.; Smith, R. L.; Sugrue, M. F.; Mallorga, P. J.; Michelson, S. R.; Randall, W. C.; Schwam, H.; Sondey, J. M. 4‑Substituted Thiophene‑ and Furan‑2‑sulfonamides as Topical Carbonic Anhydrase Inhibitors. J. Med. Chem. 1992, 35, 3822‑3831. View Source
